(5-chloro(2-pyridyl))[(2,3,4-trimethylphenyl)sulfonyl]amine
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Overview
Description
(5-chloro(2-pyridyl))[(2,3,4-trimethylphenyl)sulfonyl]amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom and a benzenesulfonamide group with three methyl groups attached to the benzene ring. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro(2-pyridyl))[(2,3,4-trimethylphenyl)sulfonyl]amine typically involves the reaction of 5-chloro-2-pyridineamine with 2,3,4-trimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The crude product is typically purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-chloro(2-pyridyl))[(2,3,4-trimethylphenyl)sulfonyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
(5-chloro(2-pyridyl))[(2,3,4-trimethylphenyl)sulfonyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5-chloro(2-pyridyl))[(2,3,4-trimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-pyridinyl)-4-nitrobenzamide
- N-(5-chloro-2-pyridinyl)-N’-(3,4-dichlorophenyl)urea
- Ethyl (5-chloro-2-pyridinyl)aminoacetate
Uniqueness
(5-chloro(2-pyridyl))[(2,3,4-trimethylphenyl)sulfonyl]amine is unique due to its specific substitution pattern on the benzene ring and the presence of both a pyridine and sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15ClN2O2S |
---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-4-6-13(11(3)10(9)2)20(18,19)17-14-7-5-12(15)8-16-14/h4-8H,1-3H3,(H,16,17) |
InChI Key |
OJESLDTUBDTAQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
Origin of Product |
United States |
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